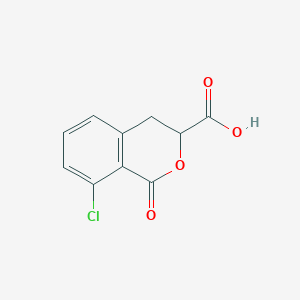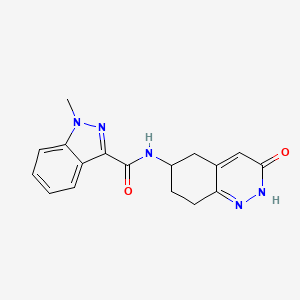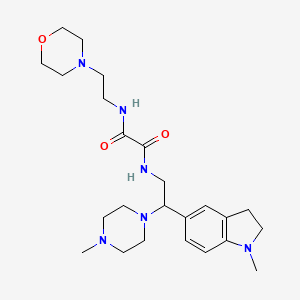![molecular formula C24H22N4O6S B2673831 N-[1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-(3-fluoro-4-methylphenyl)urea CAS No. 1111975-34-8](/img/structure/B2673831.png)
N-[1-(4-ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-(3-fluoro-4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Compounds with Orexin Receptor Antagonism
- Orexin Receptor Antagonists and Binge Eating : Orexins and their receptors are known to modulate various physiological processes, including feeding and stress. Research on selective antagonists like GSK1059865 and SB-649868 has shown that blocking orexin-1 receptors can reduce compulsive food intake in models of binge eating without affecting normal food intake, suggesting a novel approach for treating eating disorders with a compulsive component (Piccoli et al., 2012).
Compounds Targeting Specific Receptors or Enzymes
- Soluble Epoxide Hydrolase Inhibitors : The development of 1,3-disubstituted ureas with piperidyl moieties as inhibitors for human and murine soluble epoxide hydrolase (sEH) highlights the potential for designing compounds with specific therapeutic effects. These inhibitors have shown to improve pharmacokinetic parameters significantly and reduce inflammatory pain, showcasing the importance of targeted molecular design in developing new therapeutics (Rose et al., 2010).
Compounds with Antimicrobial Activity
- Antimycobacterial Spiro-piperidin-4-ones : The atom economic and stereoselective synthesis of spiro-piperidin-4-ones has been explored for their activity against Mycobacterium tuberculosis. Some compounds exhibited potent in vitro and in vivo antimycobacterial activity, suggesting the value of novel chemical scaffolds in combating tuberculosis and potentially other bacterial infections (Kumar et al., 2008).
Future Directions
properties
IUPAC Name |
7-cyclopropyl-6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c1-3-31-17-7-4-13(8-18(17)30-2)22-26-21(34-27-22)11-35-24-25-16-10-20-19(32-12-33-20)9-15(16)23(29)28(24)14-5-6-14/h4,7-10,14H,3,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSIGTFHTFADDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C6CC6)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B2673756.png)
![3,9-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2673757.png)

![1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2673759.png)
![2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylmorpholine](/img/structure/B2673760.png)
![1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2673762.png)
![N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2673765.png)

![N-(5-chloro-2-methoxyphenyl)-4-[(1E)-1-(hydroxyimino)ethyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2673767.png)
![(Z)-ethyl 4-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2673768.png)
![6-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione](/img/structure/B2673769.png)
